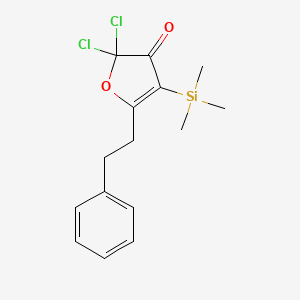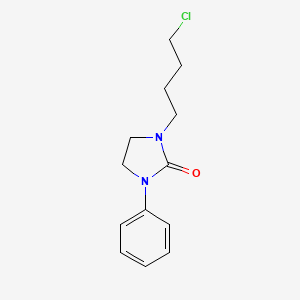
9H-Fluorene-9-carboxaldehyde, 9-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene-9-carboxaldehyde, 9-methyl- is an organic compound with the molecular formula C15H12O It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a carboxaldehyde group at the 9-position and a methyl group at the same position
Métodos De Preparación
The synthesis of 9H-Fluorene-9-carboxaldehyde, 9-methyl- can be achieved through several methods:
Synthetic Routes: One common method involves the oxidation of 9-methylfluorene using reagents such as chromium trioxide (CrO3) in acetic acid. Another approach is the Vilsmeier-Haack reaction, where 9-methylfluorene is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde.
Industrial Production: Industrial production methods typically involve large-scale oxidation reactions using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
9H-Fluorene-9-carboxaldehyde, 9-methyl- undergoes various chemical reactions:
Oxidation: The compound can be further oxidized to form 9-methylfluorene-9-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride (NaBH4) to form 9-methylfluoren-9-ol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring is substituted with various functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Condensation: It can participate in condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to form α,β-unsaturated aldehydes.
Aplicaciones Científicas De Investigación
9H-Fluorene-9-carboxaldehyde, 9-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 9H-Fluorene-9-carboxaldehyde, 9-methyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways: It can influence signaling pathways involved in cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
9H-Fluorene-9-carboxaldehyde, 9-methyl- can be compared with other similar compounds:
9-Methylfluorene: Lacks the carboxaldehyde group, making it less reactive in certain chemical reactions.
9-Fluorenone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
9-Fluorene-9-carboxylic acid: The carboxylic acid derivative is more acidic and can participate in different types of reactions compared to the aldehyde.
Propiedades
IUPAC Name |
9-methylfluorene-9-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-15(10-16)13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDDZUKNEXIDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473515 |
Source


|
| Record name | 9H-Fluorene-9-carboxaldehyde, 9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184760-75-6 |
Source


|
| Record name | 9H-Fluorene-9-carboxaldehyde, 9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14264897.png)
![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)
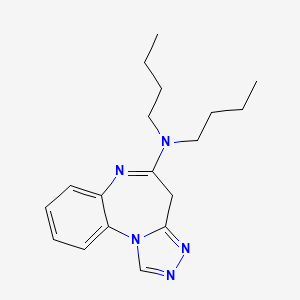
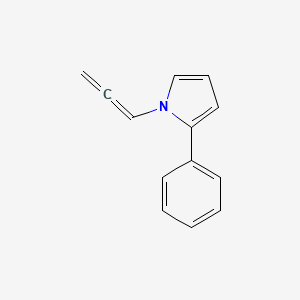
![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
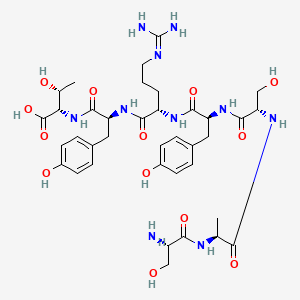
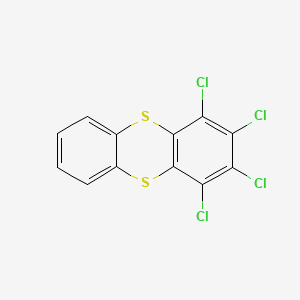
![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
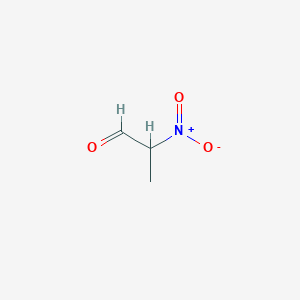
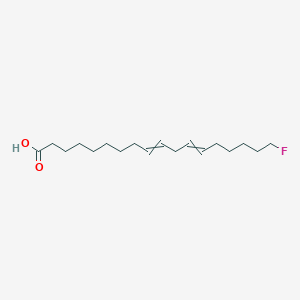
![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)
